N,N'-bis(1-ethylpyridin-1-ium-2-yl)-N,N'-dipyridin-2-yldecane-1,10-diamine;iodide
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Overview
Description
N,N’-bis(1-ethylpyridin-1-ium-2-yl)-N,N’-dipyridin-2-yldecane-1,10-diamine;iodide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes pyridine rings and a decane backbone, making it an interesting subject for research in chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(1-ethylpyridin-1-ium-2-yl)-N,N’-dipyridin-2-yldecane-1,10-diamine;iodide typically involves multiple steps, including the formation of pyridine derivatives and their subsequent coupling with a decane diamine backbone. Common reagents used in these reactions include benzotriazol-1-ol, N-(3-dimethylaminopropyl)-N-ethylcarbodiimide, and dichloromethane . The reaction conditions often involve heating and the use of inert atmospheres to ensure the purity and yield of the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(1-ethylpyridin-1-ium-2-yl)-N,N’-dipyridin-2-yldecane-1,10-diamine;iodide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the pyridine rings or the decane backbone.
Substitution: Substitution reactions can occur at the pyridine rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction could produce partially hydrogenated derivatives.
Scientific Research Applications
N,N’-bis(1-ethylpyridin-1-ium-2-yl)-N,N’-dipyridin-2-yldecane-1,10-diamine;iodide has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Possible use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N’-bis(1-ethylpyridin-1-ium-2-yl)-N,N’-dipyridin-2-yldecane-1,10-diamine;iodide involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis(1-methylpyridin-1-ium-2-yl)-N,N’-dipyridin-2-yldecane-1,10-diamine;iodide
- N,N’-bis(1-propylpyridin-1-ium-2-yl)-N,N’-dipyridin-2-yldecane-1,10-diamine;iodide
Uniqueness
N,N’-bis(1-ethylpyridin-1-ium-2-yl)-N,N’-dipyridin-2-yldecane-1,10-diamine;iodide stands out due to its specific ethyl substituents on the pyridine rings, which can influence its binding affinity and reactivity compared to similar compounds with different alkyl groups.
Properties
CAS No. |
7248-20-6 |
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Molecular Formula |
C34H46IN6+ |
Molecular Weight |
665.7 g/mol |
IUPAC Name |
N,N'-bis(1-ethylpyridin-1-ium-2-yl)-N,N'-dipyridin-2-yldecane-1,10-diamine;iodide |
InChI |
InChI=1S/C34H46N6.HI/c1-3-37-27-19-13-23-33(37)39(31-21-11-15-25-35-31)29-17-9-7-5-6-8-10-18-30-40(32-22-12-16-26-36-32)34-24-14-20-28-38(34)4-2;/h11-16,19-28H,3-10,17-18,29-30H2,1-2H3;1H/q+2;/p-1 |
InChI Key |
URNSOCOQGLXBNL-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]1=CC=CC=C1N(CCCCCCCCCCN(C2=CC=CC=N2)C3=CC=CC=[N+]3CC)C4=CC=CC=N4.[I-] |
Origin of Product |
United States |
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